Z-D-Meala-OH

描述

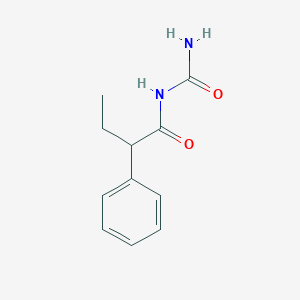

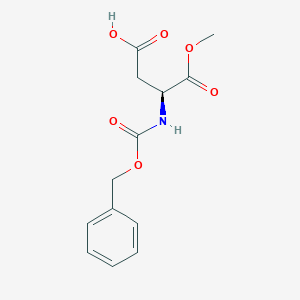

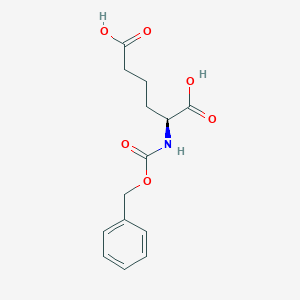

“Z-D-Meala-OH” is an alanine derivative . It has a molecular formula of C12H15NO4 and a molecular weight of 237.25 g/mol . It is used for laboratory research purposes .

Synthesis Analysis

While specific synthesis methods for “Z-D-Meala-OH” were not found in the search results, it’s worth noting that computational chemical synthesis analysis and pathway design have transformed from a complex problem to a regular process of structural simplification . Today, computers can predict viable syntheses leading to complex targets .

Molecular Structure Analysis

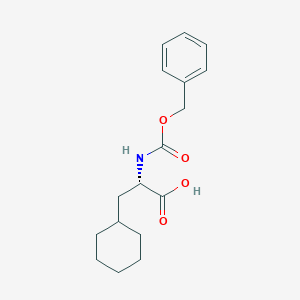

The IUPAC name for “Z-D-Meala-OH” is (2R)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid . The InChI is 1S/C12H15NO4/c1-9(11(14)15)13(2)12(16)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15)/t9-/m1/s1 . The Canonical SMILES is CC(C(=O)O)N©C(=O)OCC1=CC=CC=C1 and the Isomeric SMILES is CC@HO)N©C(=O)OCC1=CC=CC=C1 .

Physical And Chemical Properties Analysis

“Z-D-Meala-OH” has a molecular weight of 237.25 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 5 . The Exact Mass is 237.10010796 g/mol and the Monoisotopic Mass is also 237.10010796 g/mol . The Topological Polar Surface Area is 66.8 Ų . The Heavy Atom Count is 17 .

科学研究应用

维生素D衍生物的免疫代谢效应

- 一项研究突出了活性形式的维生素D,1,25-二羟基维生素D(1,25(OH)2D)的免疫调节特性,揭示了其在调节与免疫系统和新陈代谢相关的基因表达中的作用。这项研究为维生素D衍生物在免疫代谢中的更广泛影响提供了见解(García等,2017)。

锌化合物的光学性质

- 对Zn(OH)2进行的研究,这是一种与Z-D-Meala-OH在结构上相关的化合物,探讨了其电子结构和光学性质。该研究讨论了Zn(OH)2的强烈黄色发光,这可能对材料科学和光子学应用产生影响(Wang et al., 2015)。

基因组工程工具

- 锌指核酸酶(ZFNs)是基因组工程的工具。虽然与Z-D-Meala-OH没有直接关联,但该研究提供了关于锌基化合物和技术如何在生物研究中发挥作用的理解(Gaj et al., 2013)。

氢氧化锆纳米颗粒在化学战剂分解中的应用

- 对氢氧化锆(Zr(OH)4)的研究是为了了解其与化学战剂的反应性。这项研究可能与了解类似Z-D-Meala-OH的氢氧化物化合物在环境和国防领域的性质和应用相关(Balow et al., 2017)。

ZrO2在催化中的应用

- 对ZrO2的研究,这与Z-D-Meala-OH在结构上相关,探讨了其在各种化学反应中作为催化剂和支撑物的用途。这项研究对了解相关氢氧化物化合物的催化潜力具有重要意义(Yamaguchi, 1994)。

生物研究中的Z-DNA

- 对Z-DNA,一种左旋DNA螺旋的研究,提供了关于核酸结构和功能方面的见解。这项研究虽然间接相关,但提供了有关类似Z-D-Meala-OH的分子结构复杂性的视角(Rich et al., 1984)。

安全和危害

“Z-D-Meala-OH” can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

作用机制

Target of Action

Z-D-Meala-OH is an alanine derivative . Alanine derivatives are known to interact with various proteins and enzymes in the body, but the specific targets for Z-D-Meala-OH need further investigation.

Mode of Action

The mode of action of Z-D-Meala-OH is not well-documented. As an alanine derivative, it might interact with its targets in a manner similar to other amino acids and their derivatives. They are known to influence the secretion of anabolic hormones and supply fuel during exercise . More research is needed to understand the specific interactions of Z-D-Meala-OH with its targets.

Biochemical Pathways

Amino acids and their derivatives are known to play crucial roles in various biochemical pathways, including protein synthesis and energy metabolism

Result of Action

As an alanine derivative, it may have effects similar to other amino acids and their derivatives, such as influencing the secretion of anabolic hormones, supplying fuel during exercise, and preventing exercise-induced muscle damage . More research is needed to understand the specific effects of Z-D-Meala-OH.

属性

IUPAC Name |

(2R)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-9(11(14)15)13(2)12(16)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEQKVZQPWSOTI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426401 | |

| Record name | Z-D-MEALA-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-D-Meala-OH | |

CAS RN |

68223-03-0 | |

| Record name | Z-D-MEALA-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(Benzyloxy)carbonyl]-L-alanine](/img/structure/B554441.png)